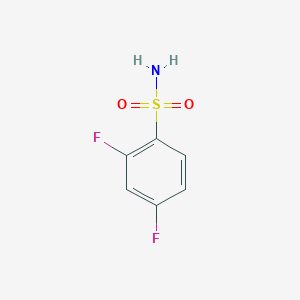

2,4-Difluorobenzenesulfonamide

Beschreibung

Overview of Benzenesulfonamide (B165840) Class in Medicinal Chemistry

Benzenesulfonamides are a class of organic compounds characterized by a benzene (B151609) ring attached to a sulfonamide functional group (-SO2NH2). ontosight.ainih.gov This structural motif is the foundation for numerous pharmaceutical agents due to its ability to interact with various biological targets. ontosight.ainih.gov The versatility of the benzenesulfonamide scaffold has led to the development of drugs with a wide array of therapeutic applications. nih.gov

The pharmacological activities associated with benzenesulfonamide derivatives are extensive and include:

Antimicrobial Activity: Benzenesulfonamides can impede the growth of bacteria and fungi by targeting essential enzymes. ontosight.ai

Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory properties. ontosight.aiontosight.ai

Anticancer Potential: Research has explored their use in oncology, with some compounds showing the ability to inhibit cancer cell growth. ontosight.ai

Carbonic Anhydrase Inhibition: This is a key mechanism of action for many sulfonamides, leading to their use as diuretics and for treating conditions like glaucoma and epilepsy. acs.orgacs.org

Other Activities: The benzenesulfonamide scaffold is also found in drugs with antiviral, antidiabetic, anticonvulsant, and antihypertensive properties. ontosight.aiacs.orgfrontiersin.org

The development of sulfonamide-based drugs has evolved significantly since the discovery of Prontosil in the 1930s, leading to a multitude of FDA-approved medications for various diseases. nih.gov The ability to modify the benzenesulfonamide backbone with different functional groups allows for the fine-tuning of a compound's pharmacological profile, including its solubility, lipophilicity, and interaction with biological targets. ontosight.aiontosight.ai

Significance of Fluorination in Drug Design and Bioactivity Modulation

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.comnih.gov Approximately 20% of all pharmaceuticals contain fluorine. nih.govresearchgate.net This is due to the unique properties of the fluorine atom, which can profoundly alter a compound's physicochemical and pharmacological characteristics. tandfonline.comchimia.ch

Key effects of fluorination in drug design include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes. tandfonline.comnih.gov Placing fluorine at a metabolically vulnerable site can block oxidation and prolong the drug's effect. tandfonline.commdpi.com

Increased Lipophilicity: Fluorine is more lipophilic (fat-soluble) than hydrogen. tandfonline.com This can improve a drug's ability to pass through cell membranes, potentially increasing its bioavailability. researchgate.netwikipedia.org

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's strong electron-withdrawing nature can alter the acidity (pKa) and electron distribution of a molecule. tandfonline.comacs.org This can impact how the drug interacts with its target receptor and improve its absorption. nih.gov

Improved Binding Affinity: The substitution of hydrogen with fluorine, which is of a comparable size, can enhance the binding of a ligand to its protein target without causing significant steric hindrance. tandfonline.com

| Property | Impact of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increases due to the strength of the C-F bond, blocking oxidative metabolism. | tandfonline.comnih.gov |

| Lipophilicity | Increases, which can enhance membrane permeation and bioavailability. | tandfonline.comresearchgate.net |

| Acidity (pKa) | Can be altered by fluorine's electron-withdrawing effects, improving absorption. | tandfonline.comnih.gov |

| Binding Affinity | Can be enhanced due to favorable interactions with protein targets. | tandfonline.com |

Rationale for Focused Research on 2,4-Difluorobenzenesulfonamide Scaffolds

The this compound structure represents a "scaffold," which is a core molecular framework used as a starting point for developing new compounds. arxiv.orglifechemicals.com The concept of a "privileged scaffold" refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable template in drug discovery. arxiv.orgnih.gov The benzenesulfonamide portion of the molecule provides a well-established pharmacophore with known biological activities, while the difluoro-substitution pattern offers the strategic advantages of fluorination.

The rationale for focusing research on the this compound scaffold includes:

Combining Proven Moieties: This scaffold merges the established therapeutic potential of the benzenesulfonamide class with the bioactivity-modulating effects of fluorine.

Synthetic Accessibility: The synthesis of derivatives based on this scaffold is feasible. For example, 2,4-difluorobenzenesulfonyl chloride can be reacted with various amines to create a library of new chemical entities. nih.govnih.gov

Diverse Biological Applications: Derivatives of this compound have been investigated for a range of activities. For instance, some have been synthesized and evaluated as PI3K/mTOR dual inhibitors for cancer treatment and as potential antibacterial and anti-inflammatory agents. nih.govrsc.org The presence of the two fluorine atoms enhances the chemical stability and lipophilicity of these derivatives, which can influence their biological activity. cymitquimica.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHLPYKPCQLAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341694 | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13656-60-5 | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorobenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,4 Difluorobenzenesulfonamide and Its Derivatives

Strategies for the Preparation of 2,4-Difluorobenzenesulfonyl Chloride Precursors

The primary precursor for 2,4-difluorobenzenesulfonamide is 2,4-difluorobenzenesulfonyl chloride. This intermediate is commonly synthesized through the chlorosulfonation of 1,3-difluorobenzene (B1663923). In this electrophilic aromatic substitution reaction, chlorosulfonic acid is the sulfonating agent. The fluorine atoms on the benzene (B151609) ring are ortho, para-directing, yet deactivating. The sulfonation occurs preferentially at the 4-position due to the combined directing effects of the two fluorine atoms and steric hindrance at the 2-position.

A typical laboratory-scale synthesis involves the slow addition of 1,3-difluorobenzene to an excess of chlorosulfonic acid at a controlled temperature, often at or below room temperature, to mitigate the formation of byproducts. The reaction mixture is then carefully quenched, typically by pouring it onto ice, to precipitate the sulfonyl chloride, which can be isolated by filtration or extraction.

An alternative route to aryl sulfonyl chlorides involves a Sandmeyer-type reaction starting from the corresponding aniline. For instance, 2,6-difluoroaniline (B139000) can be converted to 2,6-difluorobenzenediazonium sulfate, which then undergoes chlorosulfonation with sodium bisulfite and hydrochloric acid in the presence of a copper catalyst to yield 2,6-difluorobenzenesulfonyl chloride environmentclearance.nic.in. A similar approach could be envisioned for the synthesis of the 2,4-difluoro isomer starting from 2,4-difluoroaniline.

| Precursor | Reagents | Key Conditions | Product |

| 1,3-Difluorobenzene | Chlorosulfonic acid | Controlled temperature (e.g., 0-25 °C) | 2,4-Difluorobenzenesulfonyl chloride |

| 2,4-Difluoroaniline | 1. NaNO₂, H₂SO₄ 2. NaHSO₃, HCl, CuSO₄ | Diazotization followed by chlorosulfonation | 2,4-Difluorobenzenesulfonyl chloride |

Amidation Reactions for Sulfonamide Formation

The conversion of 2,4-difluorobenzenesulfonyl chloride to this compound is typically achieved through an amidation reaction. This nucleophilic substitution reaction involves the treatment of the sulfonyl chloride with an ammonia (B1221849) source. A common and straightforward method is the reaction with aqueous ammonia alrasheedcol.edu.iqnih.gov. The sulfonyl chloride is added to a stirred solution of concentrated ammonium (B1175870) hydroxide, often with cooling to manage the exothermic nature of the reaction. The resulting sulfonamide precipitates from the reaction mixture and can be collected by filtration.

For the synthesis of N-substituted 2,4-difluorobenzenesulfonamides, the sulfonyl chloride is reacted with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct frontiersin.org. The choice of solvent and base depends on the specific amine being used. Dichloromethane or tetrahydrofuran (B95107) are common solvents, and organic bases such as triethylamine (B128534) or pyridine (B92270) are frequently employed.

| Sulfonyl Chloride | Amine Source | Base | Solvent | Product |

| 2,4-Difluorobenzenesulfonyl chloride | Aqueous Ammonia | - | Water | This compound |

| 2,4-Difluorobenzenesulfonyl chloride | Primary/Secondary Amine | Triethylamine or Pyridine | Dichloromethane or THF | N-substituted this compound |

Advanced Synthetic Routes for Diversification of this compound Scaffolds

To generate a diverse range of derivatives for applications in drug discovery and materials science, the this compound scaffold can be further functionalized using modern synthetic methodologies.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds libretexts.orgyonedalabs.com. For the diversification of the this compound scaffold, a halogenated derivative, such as a bromo- or iodo-substituted this compound, can be coupled with a variety of boronic acids or their esters. The reaction is catalyzed by a palladium complex in the presence of a base nih.govmdpi.com. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates. This methodology allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the aromatic ring of the sulfonamide.

| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Product |

| 5-Bromo-2,4-difluorobenzenesulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-2,4-difluorobenzenesulfonamide |

| 3-Iodo-2,4-difluorobenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-(4-Methoxyphenyl)-2,4-difluorobenzenesulfonamide |

Radical decarboxylative coupling reactions have emerged as a valuable method for the formation of carbon-heteroatom and carbon-carbon bonds from readily available carboxylic acids mdpi.com. In the context of this compound derivatives, a notable example is the base-promoted radical decarboxylative sulfonylation of cinnamic acids with N,N-difluorobenzenesulfonamide researchgate.net. This metal- and oxidant-free approach leads to the formation of (E)-vinyl sulfones. The reaction is proposed to proceed via a radical process, demonstrating good functional group tolerance.

| Sulfonamide Derivative | Carboxylic Acid | Base | Key Features | Product |

| N,N-Difluorobenzenesulfonamide | Cinnamic acid | Organic or Inorganic Base | Metal- and oxidant-free | (E)-Vinyl sulfone |

The this compound ring can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the substituents on the ring (two fluorine atoms and a sulfonamide group) will determine the regioselectivity of the substitution. The fluorine atoms are deactivating but ortho, para-directing, while the sulfonamide group is a deactivating meta-director. The outcome of the substitution will depend on the interplay of these electronic effects and steric hindrance. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring masterorganicchemistry.comnih.govgoogle.com. The precise position of substitution would need to be determined experimentally, but it is likely to be influenced by the strong deactivating nature of the existing substituents.

| Substrate | Electrophile | Reagents | Expected Major Product(s) |

| This compound | NO₂⁺ | HNO₃, H₂SO₄ | Nitro-2,4-difluorobenzenesulfonamide |

| This compound | Br⁺ | Br₂, FeBr₃ | Bromo-2,4-difluorobenzenesulfonamide |

The development of stereoselective methods for the synthesis of chiral sulfonamides is of significant interest, particularly for pharmaceutical applications. One common approach involves the use of chiral auxiliaries. For example, a chiral amine can be reacted with 2,4-difluorobenzenesulfonyl chloride to form a diastereomeric mixture of sulfonamides, which can then be separated chromatographically. Alternatively, a prochiral starting material can be subjected to an asymmetric reaction. For instance, the stereoselective synthesis of C-sulfonylated aziridines has been achieved through the aza-Darzens reaction of N-tert-butanesulfinyl imines with halomethyl phenyl sulfones rsc.org. A similar strategy could potentially be adapted for the synthesis of chiral aziridines bearing a 2,4-difluorophenylsulfonyl group. Furthermore, the synthesis of new chiral arylsulfonamides has been reported based on carane (B1198266) amino alcohols, demonstrating the utility of chiral natural products in this field researchgate.net.

| Chiral Source | Reaction Type | Substrates | Product Type |

| Chiral Amine | Diastereoselective amidation | 2,4-Difluorobenzenesulfonyl chloride, Chiral amine | Diastereomeric sulfonamides |

| Chiral Sulfinylimine | Asymmetric aza-Darzens | N-tert-butanesulfinyl imine, Halomethyl 2,4-difluorophenyl sulfone | Chiral C-sulfonylated aziridine |

| Chiral Amino Alcohol | Nucleophilic substitution | 2,4-Difluorobenzenesulfonyl chloride, Chiral amino alcohol | Chiral sulfonamide |

Purification and Characterization Techniques in Synthetic Chemistry

The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization techniques to ensure the isolation of the target compound with high purity and to confirm its chemical identity. The inherent crystalline nature of many sulfonamides facilitates their purification by recrystallization. nih.gov Chromatographic methods are also extensively employed, particularly for non-crystalline products or for the separation of closely related impurities. Following purification, a combination of spectroscopic and analytical methods is used to unequivocally characterize the synthesized molecules.

Common purification techniques for this compound and its derivatives include:

Recrystallization: This is a primary method for purifying solid sulfonamides. The selection of an appropriate solvent system is crucial. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Common solvent systems for the recrystallization of organic compounds include ethanol, methanol/water, acetone/water, and hexane/ethyl acetate (B1210297) mixtures. nist.govwisc.edu The process typically involves dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of crystals, which are then isolated by filtration. wisc.eduualberta.camt.com

Column Chromatography: This technique is indispensable for the purification of non-crystalline products or for separating complex mixtures. mt.comnih.govrochester.edu Silica gel is a commonly used stationary phase for the purification of sulfonamides and their derivatives. mt.comnih.govrochester.edu The choice of eluent (mobile phase) is determined by the polarity of the target compound and the impurities to be removed. A gradient of solvents, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is often employed to achieve effective separation. orgsyn.orgbiotage.com For ionizable sulfonamide derivatives, reversed-phase chromatography with buffered mobile phases may be necessary to achieve good separation. biotage.com

The characterization of this compound and its derivatives relies on a suite of modern analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of organic molecules.

¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. asianjournalofphysics.comnih.govsemanticscholar.orgnih.gov

¹⁹F NMR: This technique is particularly valuable for fluorine-containing compounds like this compound. Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies. nih.govmdpi.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing valuable structural information. nih.govmdpi.com For instance, the ¹⁹F NMR spectrum of N-(2,4-difluorophenyl)-2-fluorobenzamide shows distinct peaks for the fluorine atoms on the different aromatic rings. mdpi.commdpi.com

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the structure of the molecule. chemguide.co.ukuab.edupurdue.edumiamioh.edu Aromatic sulfonamides, under electrospray ionization (ESI) conditions, can exhibit a characteristic loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The sulfonamide group gives rise to characteristic absorption bands. For example, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group is observed in the range of 3300-3200 cm⁻¹. vscht.czresearchgate.net The presence of the aromatic ring and the C-F bonds will also give rise to characteristic absorptions. vscht.czdrugbank.com

Melting Point Analysis: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. This physical property is a useful indicator of purity, with impurities typically causing a depression and broadening of the melting point range.

Below are tables summarizing typical characterization data for this compound and a representative derivative.

| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| This compound | ¹H NMR | DMSO-d₆ | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The sulfonamide (SO₂NH₂) protons usually appear as a broad singlet. |

| ¹³C NMR | DMSO-d₆ | Aromatic carbons appear in the range of 110-165 ppm. Carbons directly attached to fluorine will show coupling (JC-F). | |

| ¹⁹F NMR | DMSO-d₆ | Signals for the two fluorine atoms are expected in the typical range for aryl fluorides, with distinct chemical shifts due to their different positions relative to the sulfamoyl group. | |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | ¹H NMR | DMSO-d₆ | 7.13 (1H, t, J = 8.5), 7.36 (3H, m), 7.60 (1H, q, J = 7.1, 1.5), 7.73 (2H, m), 10.16 (1H, br. s) mdpi.com |

| ¹³C NMR | - | Data not explicitly provided in the search results. Aromatic and carbonyl carbons are expected in their characteristic regions. | |

| ¹⁹F NMR | DMSO-d₆ | -114, -115, -118 mdpi.com |

| Compound | Technique | Key Observations |

|---|---|---|

| This compound | Mass Spectrometry (MS) | Expected molecular ion peak (M⁺ or [M+H]⁺). Potential fragmentation includes the loss of SO₂ (64 Da). |

| Infrared (IR) Spectroscopy | Characteristic absorptions for SO₂ stretching (asymmetric and symmetric), N-H stretching, aromatic C-H stretching, and C-F stretching. | |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. Fragmentation patterns would involve cleavage of the amide bond. |

| Infrared (IR) Spectroscopy (ATR) | 3375 (N-H stretch), 1656 (C=O stretch, Amide I), 1610, 1481 (aromatic C=C stretch), 1285, 1216 (C-F stretch) cm⁻¹ mdpi.com |

Pharmacological and Biological Investigations of 2,4 Difluorobenzenesulfonamide Derivatives

Enzyme Inhibition Studies

Derivatives of 2,4-difluorobenzenesulfonamide have been explored for their potential to inhibit a range of enzymes implicated in various disease pathways. These studies have revealed potent and sometimes selective inhibitory activities, highlighting the therapeutic potential of this chemical class.

Kinase Inhibition (e.g., VEGFR-2, FGFR1, PI3K/mTOR, COX-2)

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors has been a major focus of drug discovery.

One notable derivative, N-(5-(4-(4-((diethylamino)methyl)phenyl)quinolin-6-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, was further optimized to develop NSC765844, a highly potent dual inhibitor of the PI3K/mTOR pathway. nih.gov This pathway is frequently overactive in human cancers. The arylsulfonamide scaffold, including the this compound moiety, is considered a privileged structure in the design of PI3K/mTOR inhibitors. nih.gov Compound FD274, a 4-fluorobenzenesulfonamide (B1215347) derivative, also demonstrated excellent dual PI3K/mTOR inhibitory activity. nih.gov

In the realm of cyclooxygenase (COX) inhibition, which is a key target for anti-inflammatory drugs, derivatives incorporating a benzenesulfonamide (B165840) moiety have shown significant activity. For instance, a series of 1,2,3-triazole-benzenesulfonamide hybrids tethered to NSAIDs were designed as selective COX-2 inhibitors. nih.gov Several of these compounds displayed potent COX-2 inhibition with IC50 values in the low nanomolar range, comparable or superior to the well-known COX-2 inhibitor, celecoxib. nih.gov Specifically, compounds containing a benzenesulfonamide pharmacophore showed high in vitro COX-2 selectivity and inhibitory activity. nih.gov Another study reported on thiazolidin-4-one derivatives, including 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide, which exhibited selective COX-2 inhibition. nih.gov

While extensive research has been conducted on various kinase inhibitors, specific studies detailing the VEGFR-2 and FGFR1 inhibitory activities of direct this compound derivatives with comprehensive data are not widely available in the reviewed literature. However, the broader class of sulfonamide-containing molecules has been investigated for VEGFR-2 inhibition.

Table 1: PI3K/mTOR Inhibitory Activity of Selected Arylsulfonamide Derivatives

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | mTOR IC50 (nM) |

|---|---|---|---|---|---|

| NSC765844 | 1.3 | 1.8 | 1.5 | 3.8 | 3.8 |

| FD274 | 0.65 | 1.57 | 0.65 | 0.42 | 2.03 |

Data sourced from Han et al. (2016) and a study on FD274. nih.govnih.gov

Table 2: COX-2 Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Compound 6b | 0.04 | 13.16 | 329 |

| Compound 6e | 0.05 | 10.23 | 204.6 |

| Compound 6j | 0.04 | 12.48 | 312 |

| Celecoxib (Reference) | 0.05 | 14.7 | 294 |

Data sourced from a study on benzenesulfonamide and 1,2,3-triazole pharmacophores. nih.gov

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While the development of DPP-4 inhibitors is an active area of research, specific studies focusing on this compound derivatives as potent DPP-4 inhibitors with detailed inhibitory data were not prominently found in the reviewed scientific literature. The existing literature on DPP-4 inhibitors covers a wide range of chemical scaffolds, but a direct and comprehensive investigation into the potential of the this compound moiety for DPP-4 inhibition remains to be fully elucidated.

Carbonic Anhydrase (CA) Inhibition and Isoform Selectivity

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov Their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer. Benzenesulfonamides are a well-established class of CA inhibitors.

A study on a series of 4-[(3-ethyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides included a derivative with a 2,4-difluorophenyl substituent (EMAC10101c). nih.gov This compound was evaluated for its inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. nih.gov While none of the derivatives in the series showed nanomolar activity against hCA I, compound EMAC10101c was active in the low micromolar range. nih.gov Interestingly, this compound was a potent inhibitor of hCA II, with a Ki value of 9.2 nM. nih.gov The study highlighted that the introduction of a second halogen at the 2-position of the phenyl ring restored potent activity against hCA II. nih.gov

Table 3: Inhibitory Activity (Ki) of Compound EMAC10101c against hCA Isoforms

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|

| EMAC10101c | 4472.4 | 9.2 | >10000 | >10000 |

Data sourced from a study on dihydrothiazole benzenesulfonamides. nih.gov

DNA Gyrase A Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.gov The GyrA subunit is responsible for the DNA cleavage and reunion activity of the enzyme. While fluoroquinolones are a major class of antibiotics that target DNA gyrase, the exploration of other chemical scaffolds as DNA gyrase inhibitors is an ongoing area of research.

Currently, there is a lack of specific research in the available scientific literature that details the investigation of this compound derivatives as direct inhibitors of the DNA gyrase A subunit. While the broader field of antibacterial drug discovery is extensive, studies specifically linking this particular chemical moiety to DNA gyrase A inhibition are not well-documented.

Receptor Interaction and Modulation

In addition to enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. This subsection explores the investigations into the binding and modulation of neurotransmitter receptors by this compound derivatives.

Neurotransmitter Receptor Binding

Neurotransmitter receptors are crucial for synaptic transmission and are the targets of a wide array of therapeutic agents for neurological and psychiatric disorders. The binding of a compound to these receptors can elicit a range of effects, from agonism to antagonism, leading to the modulation of neuronal signaling.

Despite the importance of neurotransmitter systems in pharmacology, there is a notable absence of specific studies in the reviewed literature that focus on the binding profiles of this compound derivatives to various neurotransmitter receptors. Research in this area would be necessary to determine if compounds containing this scaffold have any significant affinity or modulatory effects on receptors for key neurotransmitters such as dopamine, serotonin, or others.

Antimicrobial Activity

Derivatives incorporating the 2,4-difluorophenyl moiety have demonstrated notable activity against various microbial pathogens. These investigations have spanned both bacterial and fungal species, revealing the potential for developing new antimicrobial agents from this chemical class.

While research specifically on this compound derivatives is limited, studies on structurally related compounds provide insights into their potential antibacterial properties. For instance, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their antimicrobial activity. Although these compounds did not exhibit activity against Gram-negative bacteria, several derivatives showed antibacterial effects against Gram-positive bacteria. One derivative, in particular, displayed a minimal inhibitory concentration (MIC) ranging from 7.81 to 15.62 µg/mL against reference strains of Gram-positive bacteria nih.govmdpi.com.

In a different study, sulfonamide-1,2,4-thiadiazole derivatives were synthesized and tested for their antibacterial action. The results indicated that different substitutions on the core structure led to varying degrees of activity against different bacterial strains nih.gov. Furthermore, the broader class of sulfonyl or sulfonamide-containing heterocyclic derivatives has been a subject of interest for developing new antibacterial agents due to the increasing challenge of drug-resistant bacteria nih.gov.

The antifungal potential of compounds containing the 2,4-difluorophenyl group has been more extensively documented. A series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which are analogs of fluconazole (B54011), were synthesized and showed promising antifungal activities. Several of these compounds exhibited higher efficacy than fluconazole against a range of fungi, with the exception of Aspergillus fumigatus. Notably, some derivatives demonstrated significantly better in vitro activity against Candida species than both fluconazole and ketoconazole (B1673606) nih.gov.

Another study focused on 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles. The findings revealed that all the synthesized compounds had antifungal activities that were either better than or comparable to fluconazole researchgate.net. For example, certain compounds were found to be 512 times more active than sulconazole (B1214277) against Epidermophyton floccosum and 32 times more active against Candida albicans and Sporotrichum schenckii researchgate.net. Additionally, sulfonamide-1,2,4-thiadiazole derivatives have also been shown to possess significant antifungal activity against various micromycetes, with their efficacy being comparable to the commercial fungicide bifonazole (B1667052) nih.gov.

The table below summarizes the antifungal activity of selected 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamate (B8719985) derivatives compared to standard antifungal agents.

| Compound | Fungus | MIC (µg/mL) |

| 2b | Candida species | Better than Fluconazole and Ketoconazole |

| 3a | Candida species | Better than Fluconazole and Ketoconazole |

| 3c | Candida species | Better than Fluconazole and Ketoconazole |

| 3h-k | Candida species | Better than Fluconazole and Ketoconazole |

| 3o-q | Candida species | Better than Fluconazole and Ketoconazole |

| 2a-d | A. fumi | Higher than Fluconazole |

| 3a-d | A. fumi | Higher than Fluconazole |

| 3e-f | A. fumi | Higher than Fluconazole |

| 3h-k | A. fumi | Higher than Fluconazole |

| 3p | A. fumi | Higher than Fluconazole |

| 3q | A. fumi | Higher than Fluconazole |

Anticancer Activity

The anticancer properties of derivatives containing the this compound scaffold have been investigated through various mechanisms, including the inhibition of tumor angiogenesis and the modulation of cell proliferation and survival pathways.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. A novel compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), which is a derivative of a 2,4-difluorophenyl-containing structure, has been shown to inhibit tumor growth and angiogenesis. In studies involving pancreatic cancer tumor xenografts, administration of DiFiD led to a significant suppression of tumor growth and a reduction in CD31-positive blood vessels, which is indicative of an anti-angiogenic effect mdpi.com. The mechanism of action involves the inhibition of the Notch signaling pathway, which plays a crucial role in both tumor progression and angiogenesis mdpi.com.

Derivatives of benzenesulfonamide have been explored for their ability to interfere with cell proliferation and survival. For instance, a series of novel pentafluorobenzenesulfonamide (B3043191) derivatives were synthesized and demonstrated cytotoxic effects against multiple cancer cell lines. These compounds were found to induce apoptosis through a caspase-dependent pathway, as evidenced by the accumulation of cleaved forms of Caspase-9, Caspase-7, and PARP in cancer cells nih.govnih.gov.

In another study, new chalcone (B49325) derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety displayed notable anticancer effects on various human cancer cells, with IC50 values in the range of 0.89-9.63 µg/mL. One of the most active derivatives was shown to arrest the cell cycle in the subG0 phase, depolarize the mitochondrial membrane, and activate caspase-8 and -9 nih.gov. Sulfonamides, as a class, are known to target a variety of proteins overexpressed in cancer, acting as inhibitors of tyrosine kinases, carbonic anhydrases, and other key enzymes involved in cancer progression frontiersin.org.

The efficacy of benzenesulfonamide derivatives has been evaluated in specific cancer cell lines, including those for breast cancer. A study on benzenesulfonamide-bearing imidazole (B134444) derivatives showed that compounds with 4-chloro and 3,4-dichloro substituents on the benzene (B151609) ring were among the most active against human triple-negative breast cancer MDA-MB-231 cells nih.govresearchgate.net. The most cytotoxic compound exhibited a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM against this cell line nih.gov. These compounds were also found to reduce cell colony formation nih.govresearchgate.net.

Furthermore, a novel bithiophene fluorobenzamidine derivative (BFB) was tested against a panel of 60 cancer cell lines and showed a median growth inhibition at 0.63 µM. This compound was particularly effective against several breast cancer cell lines researchgate.net. In a murine model of breast cancer, treatment with BFB prevented metastasis to other organs, an effect potentially linked to the downregulation of HER2 researchgate.net.

The cytotoxic activity of a sulfonamide derivative with a chlorine group substitution was evaluated against a panel of breast cancer cell lines, showing IC50 values of 48.39 µM in MCF-7, 36.86 µM in MDA-MB-453, and 38.52 µM in MDA-MB-468 cells i-scholar.in.

The table below presents the cytotoxic activity of selected benzenesulfonamide-bearing imidazole derivatives against the MDA-MB-231 breast cancer cell line.

| Compound | Cell Line | EC50 (µM) |

| Most Cytotoxic Imidazole Derivative | MDA-MB-231 | 20.5 ± 3.6 |

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory potential of this compound derivatives, particularly those belonging to the phenoxymethanesulfonanilide and phenylthiomethanesulfonanilide classes. These compounds have demonstrated efficacy in various animal models of inflammation.

Research into 2'-phenoxymethanesulfonanilide derivatives has identified compounds with potent anti-inflammatory and analgesic activities. A notable example is 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311), which has shown strong inhibitory effects on adjuvant-induced arthritis in rats without causing significant gastrointestinal irritation. The anti-inflammatory activity of these derivatives is often associated with the presence of an electron-attracting substituent at the 4'-position of the anilide ring.

Further studies on the metabolites of FK3311 have been conducted to understand their pharmacological profiles. These investigations have confirmed the structures of various metabolites and assessed their in vitro and in vivo activities. For instance, some metabolites of FK3311 have shown comparable in vivo anti-inflammatory and analgesic activities to the parent compound.

In a related class of compounds, 2'-(phenylthio)methanesulfonanilides, derivatives have also been synthesized and evaluated for their anti-inflammatory properties. Notably, 4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide exhibited significant activity in reducing arthritis in a spontaneous autoimmune disease model in MRL/lpr mice. This suggests that modifications to the chemical structure, such as replacing the phenoxy linkage with a phenylthio linkage, can lead to compounds with potent and broad-spectrum anti-inflammatory activities. These compounds have demonstrated efficacy in both adjuvant-induced arthritis in rats and collagen-induced arthritis in mice when administered orally.

The table below summarizes the anti-inflammatory activity of selected this compound derivatives in preclinical models.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Animal Model | Key Findings |

|---|---|---|

| 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) | Adjuvant-induced arthritis in rats | Strong inhibition of arthritis without significant gastrointestinal irritation. |

| Metabolites of FK3311 | Acetic acid-induced writhing in mice | Some metabolites showed in vivo analgesic activity comparable to the parent compound. |

| 4'-cyano-2'-(2,4-difluorophenoxy)methanesulfonanilide | Adjuvant-induced arthritis in rats | Potent inhibition of arthritis. |

| 4'-Carbamoyl-2'-(2,4-difluorophenylthio)methanesulfonanilide | Spontaneous autoimmune disease model in MRL/lpr mice | Exhibited activity in reducing arthritis. |

Immunomodulatory Effects

While direct and extensive research specifically delineating the immunomodulatory effects of this compound derivatives is limited, their established anti-inflammatory mechanisms, particularly the inhibition of cyclooxygenase-2 (COX-2), suggest a potential role in modulating the immune response. The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation and also play a significant role in immunoregulation.

The immunomodulatory effects of COX-2 inhibitors are thought to be mediated, in large part, by the reduction of PGE2. nih.govnih.gov PGE2 is known to have a wide range of effects on the immune system, including the suppression of T-helper 1 (Th1) cell-mediated immunity and the promotion of T-helper 2 (Th2) responses. nih.gov By inhibiting PGE2 production, this compound derivatives with COX-2 inhibitory activity could potentially shift the immune balance.

Furthermore, PGE2 has been shown to influence the function of various immune cells. It can suppress the effector functions of macrophages and neutrophils, as well as natural killer (NK) cells. nih.gov Therefore, the inhibition of PGE2 by these compounds could lead to an enhancement of the activities of these immune cells. COX-2 inhibitors have been shown to prohibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in the immune response. nih.gov

Some studies have also indicated that COX-2 inhibitors can influence B-cell differentiation and antibody production. The inhibition of COX-2 has been found to attenuate the production of various immunoglobulin isotypes. nih.gov This suggests that this compound derivatives, acting as COX-2 inhibitors, might have a modulatory effect on humoral immunity.

It is important to note that these potential immunomodulatory effects are largely inferred from the known actions of COX-2 inhibitors in general. Further research is required to directly investigate and confirm the specific immunomodulatory activities of this compound derivatives and to elucidate the precise molecular and cellular mechanisms involved.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311) |

| 4'-cyano-2'-(2,4-difluorophenoxy)methanesulfonanilide |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorine Substitution Pattern on Biological Activity and Selectivity

The presence and positioning of fluorine atoms on the phenyl ring of benzenesulfonamides have a profound impact on their biological activity. The 2,4-difluoro substitution pattern, specifically, imparts a unique set of physicochemical properties that can enhance target engagement and selectivity. The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the sulfonamide proton, which can lead to stronger interactions with target proteins through hydrogen bonding or metal coordination.

The strategic placement of fluorine can also improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the compound's half-life in vivo. Furthermore, the lipophilicity of the molecule can be fine-tuned by fluorination, which affects its ability to cross cellular membranes and reach its target.

Influence of Substituents on the Benzenesulfonamide (B165840) Moiety

While the 2,4-difluoro pattern provides a solid foundation, further modifications to the benzenesulfonamide moiety are often necessary to achieve desired potency and selectivity. The introduction of various substituents allows for the exploration of different binding pockets and the optimization of interactions with the target protein.

The nature of these substituents can range from simple alkyl or aryl groups to more complex heterocyclic systems. The choice of substituent is guided by the topology of the target's active site. For example, in the design of inhibitors for certain enzymes, bulky hydrophobic groups may be introduced to occupy a hydrophobic pocket adjacent to the primary binding site, thereby increasing affinity and selectivity.

The following table illustrates how different substituents on a benzenesulfonamide scaffold can influence inhibitory activity against a hypothetical enzyme target.

| Compound | R Group on Sulfonamide | IC50 (nM) |

| 1 | -H | 1500 |

| 2 | -CH3 | 850 |

| 3 | -Phenyl | 320 |

| 4 | -4-Chlorophenyl | 150 |

| 5 | -Naphthyl | 85 |

This is a representative table showing a general trend in SAR and not based on a specific study of 2,4-Difluorobenzenesulfonamide.

As the table suggests, increasing the size and hydrophobicity of the R group generally leads to improved potency. The addition of a halogen, such as chlorine, can further enhance activity, potentially through additional hydrophobic or halogen-bonding interactions.

Design Principles for Enhanced Potency and Selectivity

The rational design of potent and selective inhibitors based on the this compound scaffold follows several key principles. A primary strategy is to exploit specific features of the target's binding site that are not conserved in closely related off-target proteins.

One common approach is the use of "scaffold hopping," where the core this compound is retained for its favorable interactions, while the appended functionalities are varied to optimize binding to a new target. This allows for the rapid generation of new lead compounds with potentially different biological activities.

Another important principle is the introduction of conformational constraints. By incorporating rigid linkers or cyclic structures, the molecule can be locked into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity. This can also enhance selectivity by favoring a conformation that is complementary to the target's active site but not to those of off-targets.

Furthermore, the concept of "fragment-based drug discovery" often utilizes scaffolds like this compound as starting points. Small fragments that bind to adjacent sites on the protein can be linked to the core scaffold to create larger, more potent molecules.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are indispensable tools for understanding the SAR of this compound derivatives. These methods provide valuable insights into the binding modes of these compounds and help to rationalize their observed biological activities.

Molecular docking simulations can predict the preferred orientation of a ligand within the active site of a protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. This information is crucial for guiding the design of new analogs with improved affinity. For example, docking studies can reveal unoccupied pockets in the active site that can be targeted with additional functional groups on the inhibitor.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

The following table summarizes the predicted binding energies of a series of hypothetical this compound derivatives against a target protein, as determined by molecular docking.

| Compound | Substituent | Predicted Binding Energy (kcal/mol) |

| A | -H | -7.2 |

| B | -OH | -7.8 |

| C | -OCH3 | -8.1 |

| D | -NH2 | -8.5 |

| E | -COOH | -9.2 |

This is a representative table illustrating the use of computational chemistry and does not represent actual experimental data.

The data suggests that the addition of hydrogen bond donors and acceptors, such as -NH2 and -COOH, can significantly improve the predicted binding affinity.

Crystal Structure Analysis of Ligand-Target Interactions

X-ray crystallography provides the most definitive evidence of how a ligand binds to its target protein. The analysis of crystal structures of this compound derivatives in complex with their biological targets offers a detailed, atomic-level view of the binding interactions.

These structures can confirm the binding modes predicted by molecular docking and reveal subtle interactions that may not have been anticipated. For example, a crystal structure might show that one of the fluorine atoms of the 2,4-difluoro-phenyl ring is involved in a favorable interaction with a specific amino acid residue, such as an orthogonal multipolar interaction with the backbone carbonyl of a peptide bond.

Preclinical Development and Lead Optimization

In Vitro Efficacy Assessments

The in vitro efficacy of novel compounds is a cornerstone of preclinical evaluation, providing insights into their biological activity and mechanism of action. For derivatives of 2,4-difluorobenzenesulfonamide, these assessments have been particularly focused on their potential as anticancer agents, primarily as inhibitors of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many solid tumors and linked to tumor progression and pH regulation. nih.govmdpi.com

A range of benzenesulfonamide-bearing imidazole (B134444) derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. nih.gov In one study, these compounds were tested against triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines. The results demonstrated that derivatives with specific substitutions, such as 4-chloro and 3,4-dichloro groups on the benzene (B151609) ring and 2-ethylthio and 3-ethyl groups on the imidazole ring, were the most active. nih.gov The half-maximal effective concentration (EC50) for the most potent compound was found to be 20.5 ± 3.6 µM against the MDA-MB-231 cell line and 27.8 ± 2.8 µM against the IGR39 cell line. nih.gov

Further investigations into the anticancer properties of benzenesulfonamide (B165840) derivatives have revealed significant inhibitory effects against both MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM. nih.gov Notably, some of these compounds exhibited high selectivity for cancer cells over normal breast cells (MCF-10A), with selectivity ratios ranging from 5.5 to 17.5 times. nih.gov The mechanism of action for these compounds is often linked to their potent inhibition of CA IX. For instance, certain sulfonamide derivatives have demonstrated excellent enzyme inhibition against CA IX with IC50 values between 10.93 and 25.06 nM, showing remarkable selectivity for CA IX over the ubiquitous CA II isoform. nih.gov One of the active compounds was also shown to induce apoptosis in MDA-MB-231 cells, with a 22-fold increase in the annexin (B1180172) V-FITC percentage compared to the control. nih.gov

The following table summarizes the in vitro anticancer activity of selected benzenesulfonamide derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) | Selectivity vs. Normal Cells | CA IX Inhibition (IC50, nM) |

| Derivative 1 | MDA-MB-231 | 3.58 | 5.5 | 10.93 |

| Derivative 2 | MCF-7 | 4.58 | 5.5 | Not specified |

| Derivative 3 | MDA-MB-231 | Not specified | 3.5 | Not specified |

| Derivative 4 | IGR39 | 27.8 ± 2.8 | Not specified | Not specified |

| Derivative 5 | MDA-MB-231 | 20.5 ± 3.6 | Not specified | Not specified |

This table is for illustrative purposes and combines data from multiple studies on benzenesulfonamide derivatives.

In Vivo Efficacy Studies

Following promising in vitro results, the evaluation of this compound derivatives has progressed to in vivo models to assess their therapeutic potential in a living organism. These studies are critical for understanding the compound's behavior, efficacy, and potential toxicity in a more complex biological system.

In the context of anticancer research, benzenesulfonamide-bearing imidazole derivatives have been tested in 3D cell culture models, which are more representative of in vivo tumors than traditional 2D cell cultures. nih.gov These studies have shown that the tested compounds can inhibit the growth and viability of IGR39 cell spheroids more effectively than triple-negative breast cancer spheroids. nih.gov This suggests a differential sensitivity of various tumor types to these agents.

Further in vivo studies have utilized animal models to explore the therapeutic efficacy of fluorinated benzenesulfonamide derivatives. For instance, the toxicity of two potent carbonic anhydrase IX (CA IX) inhibitors, VD12-09 and VD11-4-2, was investigated in zebrafish embryos. mdpi.com The 50% lethal concentration (LC50) values at 120 hours post-fertilization were determined to be 13 µM for VD12-09 and 120 µM for VD11-4-2. mdpi.com These compounds exhibited lower toxicity and induced fewer phenotypic abnormalities compared to the non-selective CA inhibitor ethoxzolamide. mdpi.com Histochemical analysis did not reveal any significant morphological changes in the embryos treated with these novel inhibitors, suggesting their potential for further development as anticancer drugs. mdpi.com

A novel series of benzenesulfonamide inhibitors of perforin (B1180081), a key protein in lymphocyte-mediated cell death, were evaluated in murine models for their ability to mitigate graft rejection in allogeneic bone marrow transplantation. nih.gov All tested compounds demonstrated perforin inhibitory activity both in vitro and in vivo. nih.gov A lead compound showed significant increases in the preservation of allogeneic bone marrow, and a pharmacokinetic/pharmacodynamic (PK/PD) relationship was established to inform future dosing strategies. nih.gov

The following table provides a summary of in vivo study findings for selected benzenesulfonamide derivatives.

| Compound | Animal Model | Study Type | Key Findings |

| VD12-09 | Zebrafish Embryo | Toxicity | LC50 of 13 µM; less toxic than ethoxzolamide. mdpi.com |

| VD11-4-2 | Zebrafish Embryo | Toxicity | LC50 of 120 µM; fewer phenotypic abnormalities. mdpi.com |

| Compound 1 | Mouse | Efficacy (Graft Rejection) | Significant increase in allogeneic bone marrow preservation. nih.gov |

Assessment of Pharmacokinetic Properties

While specific pharmacokinetic data for compounds explicitly derived from this compound are not extensively available in the public domain, the general principles of pharmacokinetic assessment are crucial for any drug development program involving this scaffold. The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability and improve pharmacokinetic profiles. mdpi.com

ADME profiling is essential to determine how a drug is processed by the body. For benzenesulfonamide derivatives, these studies would involve:

Absorption: Assessing the extent and rate of drug absorption after administration. For orally administered drugs, this includes evaluating their ability to cross the intestinal mucosa.

Distribution: Investigating how the drug distributes throughout the body's tissues and fluids. High plasma protein binding is a characteristic of some benzenesulfonamide derivatives, with some perforin inhibitors showing over 99% binding. nih.gov This can significantly impact the amount of free drug available to exert its therapeutic effect.

Metabolism: Identifying the metabolic pathways the drug undergoes, primarily in the liver by cytochrome P450 enzymes. Predictive ADMET studies on some benzenesulfonamide derivatives have suggested promising pharmacokinetic properties. nih.gov

Excretion: Determining the routes and rates of elimination of the drug and its metabolites from the body, typically through urine or feces.

Fluorine NMR has been utilized to study the complexes formed between fluorinated benzenesulfonamides and carbonic anhydrases, which can provide insights into their binding and distribution at a molecular level. nih.gov

Combination Therapy Investigations

The use of combination therapies is a growing trend in cancer treatment to enhance efficacy and overcome drug resistance. mdpi.comnih.gov Derivatives of this compound, particularly those that act as carbonic anhydrase IX (CA IX) inhibitors, are being investigated as candidates for combination therapy in solid tumors. mdpi.comnih.gov The rationale behind this approach is that CA IX is highly expressed in hypoxic and acidic regions of tumors, which are often resistant to conventional chemo- and radiotherapy. nih.gov

Preclinical studies have shown that CA IX inhibitors can potentiate the cytotoxicity of standard chemotherapeutic agents. For example, the CA IX inhibitor SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapy. nih.gov Specifically, it enhances the effectiveness of dacarbazine (B1669748) and temozolomide (B1682018) in melanoma, doxorubicin (B1662922) in breast cancer, and 5-fluorouracil (B62378) in colon cancer cells. nih.gov Another study demonstrated that the pan-inhibitor acetazolamide, when combined with doxorubicin, could help overcome resistance in hypoxic tumor regions. mdpi.com

These findings suggest that inhibitors derived from the benzenesulfonamide scaffold could be valuable adjuvant agents in cancer therapy, helping to improve the efficacy of existing treatments and address the challenge of drug resistance. mdpi.comnih.gov

Overcoming Resistance Mechanisms

Drug resistance is a major obstacle in the treatment of bacterial infections and cancer. Sulfonamides, as a class of antibacterials, have faced widespread resistance primarily due to mutations in the target enzyme, dihydropteroate (B1496061) synthase (DHPS), or the acquisition of alternative drug-resistant DHPS genes (sul1 and sul2). nih.gov Resistant DHPS enzymes often exhibit a reduced affinity for sulfonamides while maintaining a normal affinity for the natural substrate, p-aminobenzoic acid (pABA). nih.gov

In the context of cancer, resistance to targeted therapies can arise from mutations in the target protein. For derivatives of this compound that target enzymes like CA IX, potential resistance mechanisms could involve mutations in the enzyme's active site that reduce inhibitor binding. The development of next-generation inhibitors often focuses on designing compounds that can overcome these resistance mutations.

The acidic tumor microenvironment, partly maintained by CA IX, contributes to resistance to certain chemotherapies. By inhibiting CA IX, benzenesulfonamide derivatives can help to reverse this acidic environment and potentially restore sensitivity to these drugs. mdpi.comnih.gov Therefore, the use of these compounds in combination therapy is a key strategy to overcome this form of resistance. mdpi.com

Development of Nanomedicines and Targeted Delivery Systems

The development of nanomedicines and targeted delivery systems for drugs derived from the this compound scaffold is an area of active research, although specific examples are not widely reported. The goal of these advanced delivery systems is to improve the therapeutic index of a drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues.

Nanoparticle-based drug delivery systems, such as liposomes and polymeric nanoparticles, offer several advantages. ucsd.edujuniperpublishers.comnih.gov They can:

Enhance the solubility and stability of hydrophobic drugs.

Prolong the circulation time in the bloodstream, allowing for greater accumulation in tumors through the enhanced permeability and retention (EPR) effect.

Be functionalized with targeting ligands (e.g., antibodies, peptides) to actively bind to receptors overexpressed on cancer cells, thereby increasing specificity.

For sulfonamide-based drugs, encapsulation in nanoparticles could improve their delivery to solid tumors. This approach could be particularly beneficial for CA IX inhibitors, as it would concentrate the drug in the tumor microenvironment where the target enzyme is most abundant. While the application of nanotechnology to deliver this compound derivatives is still in its early stages, it represents a promising strategy to enhance their therapeutic potential.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets

Recent research has illuminated the potential for benzenesulfonamide (B165840) derivatives as potent enzyme inhibitors, opening new avenues for therapeutic intervention. A primary area of future investigation for 2,4-Difluorobenzenesulfonamide lies in the comprehensive exploration of its interactions with various biological targets.

One of the most promising areas of research is the inhibition of carbonic anhydrases (CAs). Certain fluorinated benzenesulfonamides have demonstrated significant inhibitory activity against various CA isoforms. nih.gov Notably, some benzenesulfonamide derivatives act as medium potency inhibitors of cytosolic carbonic anhydrase isoforms I and II, and as highly effective, low nanomolar to subnanomolar inhibitors of tumor-associated isoforms hCA IX and XII. nih.gov The structural features of this compound suggest it may also exhibit inhibitory activity against these enzymes, a hypothesis that warrants rigorous investigation. The exploration of its binding modes, selectivity for different CA isoforms, and structure-activity relationships will be crucial.

Beyond carbonic anhydrases, the application of fragment-based drug discovery (FBDD) methodologies could unveil entirely new biological targets for this compound. As a "fragment molecule," it serves as a foundational scaffold that can be chemically elaborated to develop high-affinity ligands for a diverse range of proteins. targetmol.com High-throughput screening and computational modeling are powerful tools that can be employed to identify novel protein pockets where this compound or its derivatives may bind, potentially modulating the activity of enzymes, receptors, or ion channels implicated in various disease states.

Future research should systematically screen this compound against a broad panel of biological targets to uncover novel therapeutic opportunities.

Development of Advanced Therapeutic Strategies

The identification of novel biological targets is intrinsically linked to the development of advanced therapeutic strategies. Should this compound prove to be a potent and selective inhibitor of specific disease-related enzymes, it could form the basis for a new class of therapeutic agents.

Given the established role of carbonic anhydrase IX and XII in tumor biology, the development of this compound-based inhibitors could lead to novel anticancer therapies. nih.gov These tumor-associated CAs are involved in pH regulation and tumor progression, making them attractive targets for cancer treatment. Future research could focus on optimizing the structure of this compound to enhance its potency and selectivity for these specific isoforms, potentially leading to targeted therapies with improved efficacy and reduced side effects.

Furthermore, the principles of "click chemistry" can be employed to synthesize a diverse library of this compound derivatives. nih.gov This high-yield, modular approach allows for the rapid generation of new chemical entities with varied functionalities, which can then be screened for enhanced biological activity. nih.gov This strategy could accelerate the discovery of lead compounds for a variety of diseases.

The development of advanced drug delivery systems, such as nanoparticles or antibody-drug conjugates, could also be explored to enhance the therapeutic potential of this compound derivatives. These strategies can improve drug targeting to specific tissues or cells, increasing local concentrations and minimizing systemic exposure.

Application in Materials Science

While the primary focus of research on sulfonamides has been in the biomedical field, their unique chemical properties also suggest potential applications in materials science. The sulfonyl fluoride (B91410) group, closely related to the sulfonamide, has been recognized for its utility in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for creating diverse molecular structures with applications in polymer chemistry and materials science. chemrxiv.orgsemanticscholar.org

Future research could investigate the incorporation of this compound or its derivatives into polymer backbones. The presence of the sulfonamide group could impart specific properties to the resulting materials, such as altered thermal stability, solubility, or adhesive characteristics. The fluorine atoms on the benzene (B151609) ring may also contribute to unique material properties, including hydrophobicity and thermal resistance.

The potential for these compounds to act as building blocks for functional polymers is an emerging area of research. For example, polymers containing sulfonyl fluoride groups have been shown to be highly reactive and suitable for post-polymerization modification, allowing for the creation of new materials with tailored functionalities. chemrxiv.org Similar strategies could be explored with this compound to develop novel materials for a range of applications, from advanced coatings to specialized membranes.

Table 1: Potential Research Directions in Materials Science

| Research Area | Potential Application | Rationale |

|---|---|---|

| Functional Polymers | Development of polymers with tailored properties such as thermal stability and chemical resistance. | The sulfonamide and difluorophenyl groups can impart unique characteristics to polymer chains. |

| Cross-linking Agents | Use in creating robust polymer networks for applications in coatings and adhesives. | The reactive nature of the sulfonamide group could be harnessed for cross-linking reactions. |

| Surface Modification | Modification of material surfaces to alter properties like hydrophobicity or biocompatibility. | The compound can be tethered to surfaces to introduce specific chemical functionalities. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The future development of this compound will likely be influenced by the adoption of more environmentally friendly synthetic methods.

Traditional methods for the synthesis of sulfonamides can involve harsh reagents and generate significant waste. Emerging research focuses on the development of cleaner, catalyst-driven processes. For instance, the use of magnetic nanocatalysts has been shown to facilitate the synthesis of sulfonamide derivatives in an environmentally friendly manner. biolmolchem.com These catalysts can be easily recovered and reused, reducing waste and operational costs.

Other green chemistry approaches that could be applied to the synthesis of this compound include the use of aqueous reaction media, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.orgresearchgate.netjsynthchem.com The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also significantly improve the efficiency and environmental footprint of the synthetic process.

Future research will likely focus on developing and optimizing these green synthetic routes to make the production of this compound and its derivatives more sustainable and economically viable.

Table 2: Comparison of Synthetic Approaches

| Synthesis Method | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Often requires stoichiometric amounts of reagents. | Utilizes recyclable catalysts (e.g., magnetic nanoparticles). biolmolchem.com |

| Solvent | Typically relies on volatile organic solvents. | Employs water or solvent-free conditions. rsc.orgresearchgate.netjsynthchem.com |

| Energy | May require prolonged heating. | Can utilize energy-efficient methods like microwave irradiation. |

| Waste | Can generate significant byproducts. | Designed to minimize waste through higher atom economy. |

Translational Research from Bench to Clinical Applications

The ultimate goal of biomedical research is to translate laboratory discoveries into tangible clinical benefits for patients. The journey of a compound like this compound from a research chemical to a potential therapeutic agent is a long and rigorous process, governed by the principles of translational research.

The initial preclinical phase involves comprehensive in vitro and in vivo studies to establish the compound's mechanism of action, efficacy, and safety profile. If this compound or its derivatives show promise as, for example, carbonic anhydrase inhibitors, extensive testing in cell cultures and animal models of cancer would be required.

Should the preclinical data be compelling, the compound would then progress to clinical trials, which are typically conducted in three phases. Phase 1 trials assess the safety and dosage of the new drug in a small group of healthy volunteers or patients. nih.govclinicaltrials.gov Phase 2 trials evaluate the drug's effectiveness and further assess its safety in a larger group of patients with the target disease. nih.govclinicaltrials.gov Finally, Phase 3 trials are large-scale studies that compare the new drug to existing treatments to confirm its efficacy, monitor side effects, and collect information that will allow it to be used safely. nih.govclinicaltrials.gov

While there are currently no clinical trials specifically investigating this compound, the foundational research into its biological activities and the development of advanced therapeutic strategies are the critical first steps in this translational pathway. Continued investment in basic and preclinical research will be essential to determine if this compound has the potential to one day reach the clinic and improve human health.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-difluorobenzenesulfonamide, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : Synthesis typically starts with 2,4-difluorobenzenesulfonyl chloride. The sulfonyl chloride undergoes nucleophilic substitution with ammonia or amines under basic conditions (e.g., aqueous NaOH or NH₃ in THF) to form the sulfonamide . Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 sulfonyl chloride to amine), and purification via recrystallization or column chromatography. For example, in the synthesis of analogs, flash column chromatography with hexane:ethyl acetate (1:1) achieved >95% purity .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding effects and confirms substitution patterns. For instance, aromatic protons in this compound exhibit splitting patterns (e.g., δ 7.58 ppm, J = 10.6 Hz for para-fluorine coupling) .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) monitors purity. Mobile phases like acetonitrile:water (70:30) resolve impurities effectively .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., [M+H]⁺ at m/z 542.1054) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in kinase inhibition?

- Methodological Answer :

- Core Modifications : Compare bioactivity of analogs with substituents at the sulfonamide group (e.g., methyl, tert-butyl) or fluorine positions. For example, replacing 2,4-difluoro with 3,5-difluoro groups reduces PI3Kα inhibition by 40%, highlighting positional sensitivity .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to ATP pockets of kinases like PI3K/mTOR. Electrostatic potential maps reveal fluorine’s role in hydrophobic interactions .

- Data Interpretation : Use IC₅₀ values and selectivity indices (e.g., PI3Kα vs. mTOR) to prioritize analogs. A compound with IC₅₀ = 12 nM for PI3Kα and selectivity ratio >100:1 is considered a lead candidate .

Q. How can conflicting bioactivity data for this compound derivatives in enzyme inhibition assays be resolved?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant human CA II vs. bacterial CA) and buffer conditions (pH 7.4, 25°C). Discrepancies in IC₅₀ values may arise from assay-specific interference (e.g., metal ions) .

- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity. For example, if this compound shows CA II inhibition at 50 nM but 200 nM in a conflicting study, verify purity via LC-MS and test for competitive vs. non-competitive mechanisms .

Q. What role does this compound play in enhancing the pharmacokinetic properties of drug candidates?

- Methodological Answer :

- Solubility Optimization : Fluorine atoms reduce logP (lipophilicity) by ~0.5 units compared to non-fluorinated analogs, improving aqueous solubility. For example, a derivative with this compound showed 3-fold higher solubility in PBS (pH 7.4) than its chloro analog .

- Metabolic Stability : Fluorine substitution blocks cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes) demonstrated a 60% reduction in clearance rates for fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.